2-Methylbenzylamine
Overview
Description
2-Methylbenzylamine, also known as o-methylbenzylamine, is an organic compound with the molecular formula C8H11N. It is a colorless to slightly yellow liquid with a characteristic amine odor. This compound is a derivative of benzylamine, where a methyl group is substituted at the ortho position of the benzene ring. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties .
Mechanism of Action
Target of Action
2-Methylbenzylamine is a methylated benzylamine . It is primarily used in the preparation of various bioactive compounds such as anticonvulsants and antiviral agents . .
Mode of Action
It is known that amines like this compound can undergo reactions such as reductive amination . In reductive amination, an amine reacts with an aldehyde or ketone to form an imine, which is then reduced to a new amine . This process avoids the problem of multiple alkylations .
Biochemical Pathways
It is used in the synthesis of various bioactive compounds , suggesting that it may play a role in the biochemical pathways associated with these compounds.
Result of Action
Given its use in the synthesis of bioactive compounds , it may contribute to the biological effects of these compounds.
Action Environment
It is known that factors such as temperature, ph, and the presence of other chemicals can influence the reactions in which this compound participates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzylamine can be synthesized through several methods:
Reductive Amination: This involves the reaction of 2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
Reduction of Nitriles: 2-Methylbenzonitrile can be reduced using lithium aluminum hydride (LiAlH4) to yield this compound.
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 2-methylbenzyl bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-methylbenzonitrile or the reductive amination of 2-methylbenzaldehyde. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
2-Methylbenzylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include 2-methylbenzaldehyde, 2-methylbenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
2-Methylbenzylamine has several scientific research applications:
Comparison with Similar Compounds
2-Methylbenzylamine can be compared with other similar compounds, such as:
Benzylamine: The parent compound, which lacks the methyl group at the ortho position.
3-Methylbenzylamine: A positional isomer with the methyl group at the meta position.
4-Methylbenzylamine: Another positional isomer with the methyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
(2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAAPVQEZPAQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059000 | |
Record name | Benzenemethanamine, 2-methyl- | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylbenzylamine | |
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CAS No. |
89-93-0 | |
Record name | 2-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-93-0 | |
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Record name | alpha-Amino-2-xylene | |
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Record name | 2-Methylbenzylamine | |
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Record name | Benzenemethanamine, 2-methyl- | |
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Record name | Benzenemethanamine, 2-methyl- | |
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Record name | 2-methylbenzylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.775 | |
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Record name | 2-Methylbenzylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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